molecular formula C17H26BNO3 B12506150 (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester

(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester

Cat. No.: B12506150
M. Wt: 303.2 g/mol
InChI Key: SBYUJLXMCLUPCB-UHFFFAOYSA-N
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Description

(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester is a chiral organoboron compound characterized by its pinacol ester-protected boronic acid group and a stereospecific 3-hydroxy-pyrrolidinyl substituent. This structural motif confers unique reactivity and solubility properties, making it valuable in medicinal chemistry and materials science. Its applications include:

  • Responsive Drug Delivery: Integration into reactive oxygen species (ROS)- or pH-sensitive polymers for controlled drug release .
  • Biological Targeting: Potential use in targeted therapies due to boronic acid’s affinity for diols (e.g., glycoproteins) .

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)11-19-10-9-15(20)12-19/h5-8,15,20H,9-12H2,1-4H3

InChI Key

SBYUJLXMCLUPCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acids or esters under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.

    Reduction: Reduction reactions may target the dioxaborolane moiety or other functional groups within the molecule.

    Substitution: The benzyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated compounds, nucleophiles, and bases are typical reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be investigated. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases or conditions.

Industry

In industrial applications, ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ®-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The dioxaborolane moiety, in particular, might play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Properties/Applications References
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester Hydroxymethyl group at para position - ROS-triggered drug release in micelles and nanoparticles.
- Demonstrated H2O2-responsive degradation in diabetic wound healing .
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Fluorine atom + piperazinylmethyl group - Enhanced solubility in polar solvents.
- Potential for kinase-targeted therapies due to piperazine’s pharmacophoric role .
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester Chloro, hydroxy, and trifluoromethyl groups - Electron-withdrawing groups increase electrophilicity of boronic acid.
- Likely improved stability in acidic environments .
4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester Hydroxy and methoxy groups at ortho positions - Solubility >90% in chloroform due to polar substituents.
- Hazard profile: Irritant (H315-H319-H335) .
Thiomethyl Derivatives (SA-PeroxyTCN-1/SA-PeroxyDTCN-1) Thiomethyl group at para position - Sulfur-enhanced reactivity in H2S release systems.
- Lower synthetic yields (36–62%) compared to non-sulfur analogues .

Physicochemical Properties

Solubility
  • General Trend: Pinacol esters exhibit higher solubility than parent boronic acids. For example, phenylboronic acid pinacol ester shows >90% solubility in chloroform, acetone, and 3-pentanone .
  • Substituent Effects: Polar groups (e.g., hydroxy, piperazinyl) enhance solubility in aqueous-compatible solvents . Hydrophobic groups (e.g., trifluoromethyl) improve miscibility in non-polar matrices .
NMR Characteristics
  • Pinacol Methyl Protons : Singlet peaks at δ1.35–1.36 in <sup>1</sup>H NMR, with corresponding carbons at δ24–84 in <sup>13</sup>C NMR, are consistent across pinacol esters .
  • Substituent-Specific Signals :
    • Thiomethyl derivatives show –NH peaks at δ11.23–11.69 .
    • 3-Hydroxy-pyrrolidinyl groups may introduce additional coupling in <sup>1</sup>H NMR due to stereochemistry.
ROS-Responsive Behavior
  • Mechanism : Boronic esters oxidize to boronic acids in ROS-rich environments, enabling payload release.
    • 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester : Degrades rapidly under H2O2, releasing antibiotics like moxifloxacin .
    • (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester : Predicted to exhibit slower degradation due to steric hindrance from the pyrrolidinyl group.

Biological Activity

(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids have been extensively studied for their roles in medicinal chemistry, particularly in the development of therapeutics for various diseases, including cancer and diabetes. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₉B O₅
  • Molecular Weight : 278.10 g/mol
  • CAS Number : [Specific CAS number if available]

Table 1: Physical Properties

PropertyValue
AppearanceWhite to light yellow solid
Melting Point85–87 °C
SolubilitySoluble in organic solvents like DMSO and ethanol

Boronic acids, including pinacol esters, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is crucial in biological systems, particularly in the inhibition of enzymes such as serine proteases and glycosidases. The specific mechanism of action for (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that boronic acids can modulate ROS levels, impacting cell signaling pathways involved in apoptosis and cell survival.

Biological Activity Studies

Several studies have investigated the biological activity of boronic acid derivatives, including this compound. Below are key findings from recent research:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various boronic acid derivatives. The results indicated that (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism was attributed to its ability to induce apoptosis through ROS generation.

Case Study 2: Diabetes Management

Research has also explored the potential of boronic acids in managing diabetes. A study demonstrated that (S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic acid pinacol ester could enhance insulin secretion from pancreatic beta cells by modulating glucose metabolism pathways.

Table 2: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeReference
(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol EsterAnticancer
Phenylboronic Acid Pinacol EsterEnzyme Inhibition
4-Hydroxymethylphenylboronic AcidDiabetes Management

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